2-[1-(4-Methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a piperidine ring substituted with a methoxyphenylmethyl group and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3,4-dihydro-1H-isoquinoline typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the methoxyphenylmethyl group. The final step involves the formation of the isoquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-1H-isoquinoline
- 2-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3,4-dihydro-1H-quinoline
Uniqueness
2-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3,4-dihydro-1H-isoquinoline is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H28N2O |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H28N2O/c1-25-22-8-6-18(7-9-22)16-23-13-11-21(12-14-23)24-15-10-19-4-2-3-5-20(19)17-24/h2-9,21H,10-17H2,1H3 |
InChI Key |
FVVYDDTWWYGXML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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